molecular formula C18H19FN2S B5727082 1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine

1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine

Cat. No. B5727082
M. Wt: 314.4 g/mol
InChI Key: YISYUQMIGLIZKT-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine, also known as 4-F-4'-MCTP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine'-MCTP is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to inhibit the reuptake of norepinephrine, which may contribute to its wake-promoting effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine'-MCTP has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behaviors and improve depressive-like behaviors. It has also been shown to increase wakefulness and locomotor activity. In vitro studies, it has been shown to modulate the activity of various neurotransmitter receptors and transporters.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine'-MCTP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied, which makes it a well-characterized compound. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions used.

Future Directions

There are several future directions for the study of 1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine'-MCTP. One direction is to further elucidate its mechanism of action and its effects on various neurotransmitter systems. Another direction is to explore its potential applications in the treatment of various neurological disorders. Additionally, it may be useful to develop new derivatives of 1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine'-MCTP with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine'-MCTP involves the reaction of 4-fluorophenylpiperazine with 3-methylbenzoyl isothiocyanate in the presence of a base. The reaction yields 1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine'-MCTP as a white solid, which can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine'-MCTP has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been explored as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In pharmacology, it has been used as a tool compound to study the mechanism of action of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In neuroscience, it has been used as a probe to study the function of various brain regions and circuits.

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2S/c1-14-3-2-4-15(13-14)18(22)21-11-9-20(10-12-21)17-7-5-16(19)6-8-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISYUQMIGLIZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=S)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methanethione

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